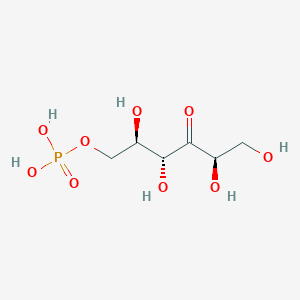
D-arabino-hex-3-ulose 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-arabino-hex-3-ulose 6-phosphate is a ketohexose monophosphate. It is a conjugate acid of a D-arabino-hex-3-ulose 6-phosphate(2-).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and NMR Analysis
D-arabino-hex-3-ulose 6-phosphate, through its isomeric form D-glucosone 6-phosphate, can be synthesized enzymatically using hexokinase from D-glucosone. Its isomeric composition, particularly the alpha and beta anomers of the hydrated pyranose form, and the beta-D-fructofuranose form, has been quantitatively determined using NMR spectroscopy, which provides valuable insights into the structure and properties of these compounds (Freimund et al., 2002).
Carbon Assimilation Pathways
D-arabino-3-Hexulose 6-phosphate plays a role in the carbon assimilation pathways of certain microorganisms. It is produced by condensation of formaldehyde with ribulose 5-phosphate in the presence of 3-hexulose phosphate synthase from methane-grown Methylococcus capsulatus. This compound is a key intermediate in modified pentose phosphate cycles, indicating its importance in microbial metabolism and potential biotechnological applications (Strøm et al., 1974).
Isotope Labeling and Brain Tissue Analysis
The labeling of D-arabino-hexose at specific carbon positions, such as C-6, facilitates the study of its stability in brain tissue. This method allows for the detailed analysis of D-arabino-hexose derivatives within biological systems, providing a tool for biochemical and neurological research (Walker et al., 1988).
Enzymatic Activities and Structural Studies
D-arabino-hex-3-ulose 6-phosphate synthase (HPS) and related enzymes exhibit catalytic promiscuity, which can be altered by mutating specific active site residues. These enzymes participate in reactions forming Mg(2+)-ion stabilized 1,2-enediolate intermediates. The study of these enzymes provides insights into enzyme evolution and the potential for engineering enzymes for specific biotechnological applications (Wise et al., 2005).
Phosphate-Catalyzed Degradation Studies
The degradation pathways of D-glucosone (D-arabino-hexos-2-ulose) in phosphate buffer have been explored, revealing insights into the stability and transformation of this compound under various conditions. Such studies are crucial for understanding the chemical behavior of D-arabino-hex-3-ulose 6-phosphate in different environments, which has implications for its use in various industrial and research applications (Zhang & Serianni, 2012).
Propiedades
Número CAS |
53010-97-2 |
|---|---|
Nombre del producto |
D-arabino-hex-3-ulose 6-phosphate |
Fórmula molecular |
C6H13O9P |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-4,6-9,11H,1-2H2,(H2,12,13,14)/t3-,4-,6-/m1/s1 |
Clave InChI |
UZYFNQCWJLIAKE-ZMIZWQJLSA-N |
SMILES isomérico |
C([C@H](C(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES |
C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |
SMILES canónico |
C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |
Sinónimos |
A-3-H-6-P arabino-3-hexulose-6-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







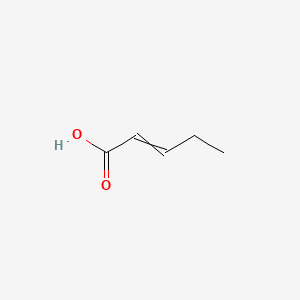
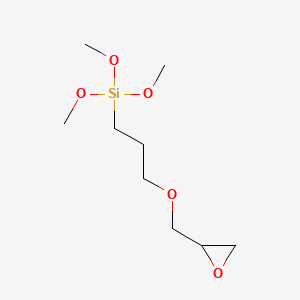
![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)

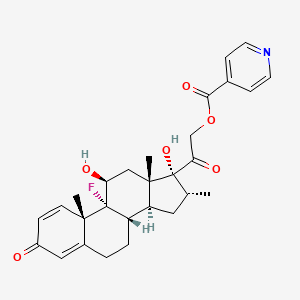
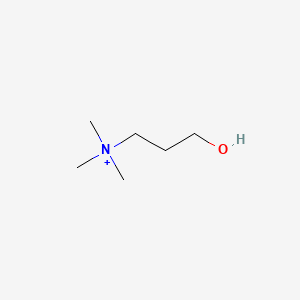

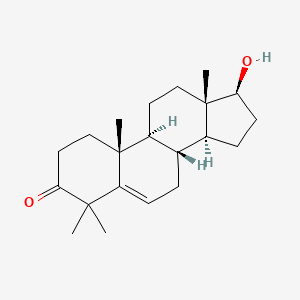
![6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1200077.png)
